molecular formula C12H11NO4 B188083 Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate CAS No. 6974-10-3

Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate

Cat. No.: B188083
CAS No.: 6974-10-3
M. Wt: 233.22 g/mol
InChI Key: NYNCZOLNVTXTTP-UHFFFAOYSA-N
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Description

Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate is an organic compound with the molecular formula C12H11NO4. It is a derivative of isoindoline-1,3-dione and is commonly used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals . The compound is characterized by its unique structure, which includes an ethyl ester group attached to the isoindoline-1,3-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate can be synthesized through several methods. One common synthetic route involves the reaction of phthalic anhydride with glycine to form isoindoline-1,3-dione, which is then esterified with ethanol in the presence of a catalyst such as sulfuric acid . The reaction typically requires refluxing the mixture for several hours to achieve a high yield.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors has also been explored to improve efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as an intermediate in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of cephalosporin antibiotics.

    Industry: Employed in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate is primarily related to its ability to act as an intermediate in various chemical reactions. The compound’s ester group can undergo hydrolysis, reduction, and substitution reactions, allowing it to participate in the formation of a wide range of derivatives. These derivatives can interact with specific molecular targets and pathways, depending on their structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate is unique due to its specific ester group, which allows for versatile chemical modifications. This makes it a valuable intermediate in the synthesis of a wide range of compounds, particularly in the pharmaceutical industry .

Properties

IUPAC Name

ethyl 2-(1,3-dioxoisoindol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-2-17-10(14)7-13-11(15)8-5-3-4-6-9(8)12(13)16/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNCZOLNVTXTTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40989906
Record name Ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40989906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6974-10-3
Record name NSC 23179
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006974103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6974-10-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255094
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6974-10-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23179
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40989906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl phthalimidoacetate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DCV2ZHH9RJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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